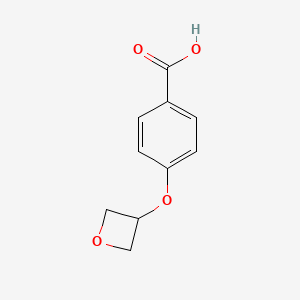

4-(Oxetan-3-yloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yloxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBYFTWTMFIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies for 4 Oxetan 3 Yloxy Benzoic Acid**

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(Oxetan-3-yloxy)benzoic acid, the most logical disconnection is at the ether linkage (C-O bond), which is a common and reliable bond formation strategy.

This disconnection reveals two primary precursors:

A para-substituted benzene (B151609) ring with a hydroxyl group and a carboxylic acid (or a protected form thereof).

An oxetane (B1205548) ring functionalized with a suitable leaving group or a hydroxyl group at the 3-position.

Therefore, the key precursors are identified as:

Key Precursor 1: 4-Hydroxybenzoic acid or its ester derivatives (e.g., Methyl 4-hydroxybenzoate (B8730719), Ethyl 4-hydroxybenzoate). The ester form is typically used to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated etherification reaction.

Key Precursor 2: An oxetane with a good leaving group at the 3-position, such as 3-Bromooxetane, 3-Iodooxetane, or oxetan-3-yl tosylate. Alternatively, for certain coupling reactions, Oxetan-3-ol (B104164) can be used directly.

The forward synthesis would thus involve forming the ether linkage between these two precursors, followed by deprotection of the carboxylic acid if necessary.

Conventional Synthetic Routes to the Core Structure

Conventional methods for synthesizing this compound are robust and widely documented. They primarily involve a two-step process: formation of the oxetane-phenyl ether linkage and subsequent functionalization or deprotection of the benzoic acid moiety.

The most common method for forming the aryl-oxetanyl ether bond is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide or other leaving group by a phenoxide ion.

The process begins with the deprotonation of an ester of 4-hydroxybenzoic acid, such as Methyl 4-hydroxybenzoate, using a suitable base to form the more nucleophilic phenoxide. This is then reacted with a 3-substituted oxetane.

Reaction Scheme:

Step 1 (Phenoxide Formation): Methyl 4-hydroxybenzoate is treated with a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in an aprotic polar solvent.

Step 2 (Nucleophilic Substitution): A 3-halooxetane (e.g., 3-Bromooxetane) or an oxetane with another suitable leaving group (e.g., oxetan-3-yl tosylate) is added to the reaction mixture, leading to the formation of Methyl 4-(oxetan-3-yloxy)benzoate.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Methyl 4-hydroxybenzoate | 3-Bromooxetane | K₂CO₃ | DMF, Acetonitrile | Methyl 4-(oxetan-3-yloxy)benzoate |

| Methyl 4-hydroxybenzoate | Oxetan-3-yl tosylate | NaH | THF, DMF | Methyl 4-(oxetan-3-yloxy)benzoate |

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are preferred as they effectively solvate the cation of the base without deactivating the nucleophile.

The final step in the conventional synthesis is the conversion of the ester group to the carboxylic acid. This is typically achieved through saponification (base-catalyzed hydrolysis). The intermediate, Methyl 4-(oxetan-3-yloxy)benzoate, is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.

Reaction Scheme:

Step 1 (Hydrolysis): Methyl 4-(oxetan-3-yloxy)benzoate is heated with an aqueous solution of NaOH.

Step 2 (Acidification): The resulting sodium carboxylate salt is then neutralized with a strong acid (e.g., hydrochloric acid, HCl) to precipitate the final product, this compound.

This hydrolysis step is generally high-yielding and provides the desired product in a pure form after filtration and washing. sid.irnih.govtsijournals.com

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on efficiency and environmental responsibility in chemical synthesis, advanced methods have been developed that offer improvements over conventional routes. These include transition-metal-catalyzed reactions and approaches guided by the principles of green chemistry.

Transition-metal catalysis provides powerful alternatives for C-O bond formation, often proceeding under milder conditions and with broader substrate scope than the Williamson ether synthesis.

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions can be used to couple a phenol (B47542) with a halide. mdpi.comrsc.org In this context, the reaction would involve coupling Methyl 4-hydroxybenzoate with a 3-halooxetane using a copper catalyst (e.g., CuI) and a ligand (e.g., phenanthroline or an amino acid) in the presence of a base.

Buchwald-Hartwig C-O Coupling: Palladium-catalyzed cross-coupling reactions are highly efficient for forming aryl ethers. nih.govwikipedia.orgorganic-chemistry.org This approach would involve reacting an aryl halide or triflate, such as Methyl 4-bromobenzoate, with Oxetan-3-ol. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a specialized phosphine (B1218219) ligand (e.g., a biarylphosphine), and a base. This method avoids the need to pre-form a reactive oxetane with a leaving group.

| Coupling Reaction | Aryl Partner | Oxetane Partner | Catalyst System (Example) | Key Advantage |

| Ullmann Condensation | Methyl 4-hydroxybenzoate | 3-Iodooxetane | CuI / Ligand / Base | Utilizes readily available copper catalysts. |

| Buchwald-Hartwig Coupling | Methyl 4-bromobenzoate | Oxetan-3-ol | Pd(OAc)₂ / Phosphine Ligand / Base | High efficiency and functional group tolerance; uses stable oxetan-3-ol. |

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net Several principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, often from several hours to just a few minutes. sid.irtsijournals.comorgchemres.org This technique enhances the rate of reaction by efficient and uniform heating, leading to higher throughput and energy savings.

Phase-Transfer Catalysis (PTC): For the Williamson ether synthesis, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) can be employed. biomedres.us The PTC facilitates the transfer of the phenoxide nucleophile from the solid or aqueous phase to the organic phase containing the alkylating agent. This can eliminate the need for harsh, anhydrous conditions and expensive polar aprotic solvents, allowing the reaction to proceed in more environmentally benign solvent systems. jetir.org

Alternative Solvents: Efforts to replace traditional volatile organic compounds (VOCs) have led to the exploration of greener solvents. Ionic liquids and supercritical fluids (like scCO₂) are being investigated as alternative reaction media that can offer benefits in terms of recyclability and reduced environmental impact. dss.go.thresearchgate.netarabjchem.org

Chemo- and Regioselective Preparations

The synthesis of this compound necessitates the regioselective formation of an ether bond at the para position of the benzoic acid ring. The primary challenge lies in achieving this linkage with high selectivity and yield. Two principal strategies, the Williamson ether synthesis and the Mitsunobu reaction, are well-suited for this transformation, offering reliable pathways from common starting materials.

Williamson Ether Synthesis: This classical method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide or sulfonate ester via an S_N2 mechanism. francis-press.comfrancis-press.comyoutube.com For the synthesis of the target molecule, this would typically involve the reaction of a methyl or ethyl 4-hydroxybenzoate with a reactive oxetane precursor, such as oxetan-3-yl tosylate or 3-bromooxetane. The use of an esterified benzoic acid protects the acidic carboxylic acid proton, preventing it from interfering with the basic conditions required. The phenoxide is generated in situ using a mild base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final carboxylic acid. The regioselectivity is predetermined by the use of the para-substituted starting material.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and mild alternative for forming the ether linkage directly from an alcohol and a pronucleophile. wikipedia.orgnih.gov In this context, oxetan-3-ol would be reacted with 4-hydroxybenzoic acid in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comjk-sci.com The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the phenoxide in an S~N2 reaction. jk-sci.com A key advantage of the Mitsunobu reaction is its mild, near-neutral conditions, which are compatible with a wide range of functional groups. alfa-chemistry.com As with the Williamson synthesis, the regioselectivity is dictated by the starting phenol.

| Method | Reactants | Key Reagents | General Conditions | Advantages | Considerations |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Methyl 4-hydroxybenzoate + 3-Halooxetane (or Oxetan-3-yl tosylate) | Base (e.g., K₂CO₃, NaH) | Polar aprotic solvent (e.g., DMF, Acetone); Heat | Cost-effective reagents; Scalable. | Requires protection of carboxylic acid; May require harsh conditions. |

| Mitsunobu Reaction | 4-Hydroxybenzoic Acid + Oxetan-3-ol | PPh₃, DEAD or DIAD | Anhydrous solvent (e.g., THF, Dioxane); 0 °C to RT | Mild conditions; High functional group tolerance. nih.govalfa-chemistry.com | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification. tcichemicals.com |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

While this compound itself is achiral, the oxetane moiety is a valuable scaffold in medicinal chemistry for creating chiral structures. Stereoselective synthesis can be employed to generate chiral derivatives, for instance, by introducing substituents on the oxetane ring or by performing asymmetric transformations.

Asymmetric synthesis strategies for oxetane-containing molecules often focus on the enantioselective construction of the four-membered ring or its stereoselective modification. For derivatives of this compound, this could involve the asymmetric ring-opening of a prochiral oxetane with 4-hydroxybenzoate as the nucleophile, catalyzed by a chiral Lewis acid or organocatalyst. Such approaches can establish a chiral center on the resulting side chain.

Alternatively, chiral building blocks can be employed from the outset. For example, an enantiomerically pure substituted oxetan-3-ol could be coupled with 4-hydroxybenzoic acid using the methods described previously (e.g., Mitsunobu reaction), transferring the chirality to the final product. Recent advances in catalysis have demonstrated the use of chiral vanadyl complexes and other systems for asymmetric cross-coupling reactions that could be adapted to synthesize chiral quinazolinone derivatives bearing benzyloxy groups, highlighting a potential strategy for creating complex chiral molecules from such scaffolds. nih.govnih.gov

Biocatalysis represents a powerful tool for stereoselective synthesis, offering high selectivity under mild, environmentally benign conditions. researchgate.net Although no specific enzymatic synthesis of this compound has been reported, recent breakthroughs in enzyme engineering have created biocatalytic platforms for the synthesis and modification of oxetanes. repec.orgresearchgate.net

A notable development is the engineering of a unique halohydrin dehalogenase. researchgate.netresearchgate.net This biocatalyst has been developed into a platform that facilitates both the enantioselective formation of chiral oxetanes and their subsequent enantioselective ring-opening. repec.org This platform exhibits high efficiency and excellent enantioselectivity (>99% e.e.) across a broad range of substrates, enabling the synthesis of chiral oxetanes and various chiral γ-substituted alcohols on a preparative scale. researchgate.netresearchgate.net

| Biocatalytic Platform | Enzyme Class | Key Transformations | Reported Performance | Potential Application |

|---|---|---|---|---|

| Engineered Halohydrin Dehalogenase | Hydrolase (adapted) | Enantioselective oxetane formation; Enantioselective oxetane ring-opening. repec.orgresearchgate.net | High efficiency; Excellent enantioselectivity (>99% e.e.); Scalable to high substrate concentrations (200 mM). researchgate.net | Synthesis of enantiopure oxetane precursors for chiral derivatives of this compound. |

This enzymatic approach could be harnessed to produce chiral oxetan-3-ol precursors, which could then be incorporated into the final molecule, or to perform asymmetric transformations on a suitable derivative of the target compound.

Purification Techniques and Advanced Structural Elucidation Methods

The purification of this compound, as a crystalline solid, typically involves standard laboratory techniques. Following synthesis, the crude product can be isolated by filtration if it precipitates from the reaction mixture. google.com Further purification is commonly achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, which is effective for moderately polar organic acids. libretexts.org This process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. For non-crystalline products or for separating closely related impurities, column chromatography on silica (B1680970) gel is a standard alternative. mdpi.com

For definitive structural confirmation, a combination of spectroscopic methods is used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the connectivity of atoms and the presence of the oxetane and substituted benzene rings, while mass spectrometry would confirm the molecular weight.

Advanced structural elucidation, particularly for determining the three-dimensional arrangement of atoms in the solid state, is accomplished using single-crystal X-ray crystallography. wikipedia.orgnih.gov This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule. libretexts.orgyoutube.com Although a specific crystal structure for this compound is not publicly available, analysis of related benzoic acid structures shows a common motif: the formation of centrosymmetric dimers in the crystal lattice through hydrogen bonding between the carboxylic acid groups. researchgate.net X-ray crystallography would be the ultimate method to unambiguously confirm the molecular structure and reveal the details of its solid-state packing and intermolecular interactions. nih.gov

**reactivity and Chemical Transformations of 4 Oxetan 3 Yloxy Benzoic Acid**

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in 4-(Oxetan-3-yloxy)benzoic acid allows for a variety of transformations typical of aromatic acids. These reactions are fundamental for creating derivatives such as esters and amides, which are common intermediates in the synthesis of more complex molecules in fields like medicinal and materials chemistry.

Esterification of this compound can be achieved through standard acid-catalyzed methods or by reaction with alkyl halides under basic conditions. The choice of method is crucial to avoid unintended reactions of the oxetane (B1205548) ring, which can be sensitive to strongly acidic conditions. For instance, the formation of a methyl ester can be accomplished by reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. However, to preserve the integrity of the oxetane ring, milder conditions are often preferred. An alternative is the reaction with an alkyl halide, such as methyl iodide, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like DMF.

Amidation of this compound to form the corresponding benzamide (B126) derivatives is a key transformation, often employed in the synthesis of biologically active compounds. This is typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed for this purpose. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The reaction is generally performed in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The choice of the specific coupling agent and reaction conditions can be tailored based on the nucleophilicity of the amine and the desired purity of the final product.

Table 1: Examples of Esterification and Amidation Reagents for Benzoic Acids

| Transformation | Reagent 1 | Reagent 2 | Solvent | General Conditions |

|---|---|---|---|---|

| Esterification | Methanol | Sulfuric Acid (cat.) | Methanol | Reflux |

| Esterification | Methyl Iodide | Potassium Carbonate | DMF | Room Temperature |

| Amidation | Amine | EDC / HOBt | DCM or DMF | Room Temperature |

This table presents common reagents used for the esterification and amidation of benzoic acids and is illustrative of the methods applicable to this compound.

The removal of the carboxylic acid group from this compound, a process known as decarboxylation, is a potential transformation, although it often requires forcing conditions for simple benzoic acids. The stability of the aromatic carboxylate anion makes direct thermal decarboxylation challenging. However, various catalytic methods have been developed for the decarboxylation of aromatic carboxylic acids. These can include transition-metal-catalyzed reactions, for example, using copper or silver salts at high temperatures. Photochemical methods, involving the generation of an aryl radical from the carboxylate, also represent a potential pathway under milder conditions. The specific conditions required for the decarboxylation of this compound would depend on the desired outcome and the tolerance of the oxetane ring to the reaction environment.

The carboxylic acid functional group of this compound can be reduced to the corresponding primary alcohol, (4-(oxetan-3-yloxy)phenyl)methanol, or to the intermediate aldehyde. Strong reducing agents are typically required for the complete reduction to the alcohol. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a common and effective reagent for this transformation. Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can also be used and may offer different selectivity profiles.

Partial reduction to the aldehyde is a more challenging transformation as aldehydes are themselves susceptible to further reduction. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and then using a less reactive reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction conditions is essential to prevent over-reduction to the alcohol.

Reactions Involving the Oxetane Ring System

The four-membered oxetane ring of this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. This reactivity can be harnessed to introduce new functional groups and build molecular complexity. The regioselectivity of the ring-opening is influenced by both steric and electronic factors, as well as the nature of the attacking species.

The oxetane ring can be opened by a variety of nucleophiles. Under neutral or basic conditions, the nucleophile will typically attack one of the methylene (B1212753) carbons of the oxetane ring in an Sₙ2-type reaction. The attack generally occurs at the less sterically hindered carbon atom.

Under acidic conditions, the reaction is facilitated by the protonation of the oxetane oxygen, which makes the ring a much better leaving group. This activation allows for ring-opening by weaker nucleophiles. In acid-catalyzed reactions, the regioselectivity can be more complex. The attack may occur at the carbon atom that can best stabilize a partial positive charge, which in the case of 3-substituted oxetanes can be influenced by the electronic nature of the substituent. Common nucleophiles for these reactions include alcohols, amines, thiols, and halides. For example, reaction with an alcohol in the presence of a Brønsted or Lewis acid can lead to the formation of a 1,3-diol monoether.

Table 2: Examples of Nucleophiles for Oxetane Ring-Opening

| Nucleophile Type | Example Nucleophile | Product Functional Groups |

|---|---|---|

| O-Nucleophile | Methanol (in acid) | Ether, Alcohol |

| N-Nucleophile | Benzylamine | Amine, Alcohol |

| S-Nucleophile | Thiophenol | Thioether, Alcohol |

This table provides examples of nucleophiles that can be used to open the oxetane ring, leading to the formation of difunctionalized products.

The oxetane ring can also be opened through reactions with electrophiles. This typically involves activation of the ether oxygen by a Lewis acid or a strong Brønsted acid. The resulting activated complex is then susceptible to attack by a nucleophile, which can be either external or internal to the molecule. Electrophilic ring-opening can also lead to rearrangements and the formation of larger ring systems under certain conditions. For instance, treatment with a strong Lewis acid could potentially lead to cleavage of the C-O bond to form a carbocationic intermediate, which can then be trapped by a nucleophile. The outcome of such reactions is highly dependent on the specific electrophile used and the reaction conditions.

Ring-Expansion Reactions

The strained four-membered oxetane ring is susceptible to ring-expansion reactions, which provide a pathway to larger heterocyclic systems such as tetrahydrofurans and oxepanes. beilstein-journals.orgresearchgate.net This reactivity is driven by the release of the inherent ring strain (approximately 25.5 kcal/mol) associated with the oxetane structure. beilstein-journals.org Common strategies to induce ring expansion involve the reaction of oxetanes with carbenoids or ylides, often catalyzed by transition metals or promoted by acids. acs.orgmagtech.com.cn

For instance, rhodium-catalyzed reactions of oxetanes with α-diazo-β-keto esters can lead to the formation of macrocycles through a cascade of ring-opening and insertion events. acs.org Another approach involves the copper-catalyzed reaction with diazo compounds, which can expand the oxetane ring to a tetrahydrofuran skeleton. researchgate.net While these reactions are well-documented for various oxetane derivatives, specific studies detailing the ring-expansion of this compound are not extensively reported. However, the general reactivity profile of oxetanes suggests that this compound could serve as a precursor to substituted tetrahydrofurans and other larger ring systems under appropriate catalytic conditions.

Stability of the Oxetane Ring under Various Conditions

The stability of the oxetane ring in this compound is highly dependent on the reaction conditions. The ring is generally stable under basic and neutral conditions, allowing for transformations on other parts of the molecule. However, it is susceptible to opening under acidic conditions, a reaction facilitated by the Lewis basicity of the oxetane oxygen atom. beilstein-journals.orgillinois.edu

The presence of the carboxylic acid group within the same molecule introduces the potential for intramolecular reactions. Under thermal or acidic conditions, the carboxylic acid can protonate the oxetane oxygen, initiating a ring-opening process that can lead to isomerization and the formation of lactones. This type of instability has been observed in other oxetane-carboxylic acids. nih.gov The stability is also influenced by the substitution pattern on the ring; 3-substituted oxetanes, such as the one in the title compound, are common motifs in drug discovery, partly due to their acceptable stability profiles in physiological and various synthetic conditions. acs.org

| Condition | Stability | Potential Reactions |

|---|---|---|

| Strongly Acidic (e.g., HCl, H₂SO₄) | Low | Ring-opening, polymerization, isomerization |

| Lewis Acids (e.g., In(OTf)₃, TMSOTf) | Low to Moderate | Catalytic ring-opening, cyclization |

| Basic (e.g., NaOH, K₂CO₃) | High | Generally stable |

| Thermal (Heating) | Moderate | Potential for intramolecular cyclization with carboxylic acid |

| Reducing Agents (e.g., LiAlH₄) | High | Ring reduction requires harsh conditions |

| Oxidizing Agents | High | Generally stable |

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound can be functionalized through various reactions, primarily guided by the electronic effects of the existing substituents.

In electrophilic aromatic substitution (EAS), the positions of attack by an incoming electrophile are determined by the directing effects of the substituents already on the ring. wikipedia.org The this compound molecule has two substituents to consider: the oxetanyloxy group (-O-oxetane) at position 4 and the carboxylic acid group (-COOH) at position 1.

Oxetanyloxy Group : As an ether (alkoxy) group, this is an ortho, para-director and an activating group. organicchemistrytutor.comlibretexts.org It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ortho and para positions. Since the para position is already occupied by the carboxylic acid, it directs incoming electrophiles to the ortho positions (positions 3 and 5).

Carboxylic Acid Group : This is a meta-director and a deactivating group. aakash.ac.indoubtnut.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming groups to the meta positions (positions 3 and 5). wikipedia.orgpatsnap.com

Both substituents direct incoming electrophiles to the same positions (3 and 5). However, the activating nature of the oxetanyloxy group is opposed by the deactivating nature of the carboxylic acid group. doubtnut.comchemistrytalk.org Consequently, electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation on this compound are expected to be slower than on benzene itself but will yield products substituted at the 3- and/or 5-positions. youtube.commasterorganicchemistry.com It is noteworthy that Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, such as benzoic acid. doubtnut.com

| Substituent | Position | Electronic Effect | Reactivity Effect | Directed Position(s) |

|---|---|---|---|---|

| -COOH | 1 | Electron-withdrawing (-I, -M) | Deactivating | 3, 5 (meta) |

| -O-Oxetane | 4 | Electron-donating (+M > -I) | Activating | 2, 6 (ortho) |

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst. wikipedia.orglibretexts.org The parent this compound is not a direct substrate for this reaction. However, it can be chemically modified to participate in such couplings.

One strategy involves introducing a halogen (e.g., Br, I) onto the aromatic ring via electrophilic aromatic substitution, as described previously. The resulting halo-substituted derivative can then act as the organohalide partner in a Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives. pku.edu.cnyoutube.com

Alternatively, the carboxylic acid functionality could be transformed. While less common, methods exist for the cross-coupling of carboxylic acid derivatives. More practically, the aromatic ring could be borylated to produce a boronic acid or ester derivative of this compound, which could then be coupled with a range of organohalides. organic-chemistry.org

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency. researchgate.net The carboxylic acid group of this compound makes it a suitable candidate for isocyanide-based MCRs like the Ugi or Passerini reactions. In these reactions, the carboxylic acid acts as one of the key components, leading to the rapid assembly of complex molecular scaffolds.

Cascade transformations, which involve a sequence of intramolecular reactions, can be initiated by the reactivity of the oxetane ring. For example, a Lewis acid-catalyzed ring-opening of the oxetane could generate a reactive intermediate that is trapped intramolecularly by another functional group, potentially derived from the carboxylic acid (e.g., an amide). nih.govrsc.org This approach allows for the construction of complex heterocyclic systems from a relatively simple starting material in a single, efficient step. rsc.org

**computational and Theoretical Studies on 4 Oxetan 3 Yloxy Benzoic Acid**

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like 4-(Oxetan-3-yloxy)benzoic acid, which contains rotatable bonds connecting the oxetane (B1205548) ring, the ether linkage, and the benzoic acid moiety, multiple low-energy conformations can exist. These conformations are determined by scanning the potential energy surface through systematic rotation of dihedral angles. Identifying the global minimum energy conformer and other low-energy structures is fundamental, as the molecular conformation dictates its physical, chemical, and biological properties.

Molecular dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time. By simulating the atomic motions under a given force field, MD provides insights into the conformational flexibility, stability of different conformers in various environments (e.g., in a solvent), and intramolecular interactions. For other benzoic acid derivatives, MD simulations have been used to analyze the transitions between conformational states and the influence of the medium on these equilibria nih.gov. While specific MD simulation studies detailing the conformational landscape of this compound are not extensively available in the reviewed literature, such studies would typically analyze the key dihedral angles shown in the table below.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table illustrates the principal dihedral angles that would be investigated in a typical conformational study of this molecule. Specific energy values are hypothetical pending dedicated computational studies.

| Dihedral Angle | Description | Expected Impact on Conformation |

| C(aryl)-C(aryl)-O-C(oxetane) | Rotation around the aryl-ether bond | Determines the orientation of the oxetane ring relative to the benzene (B151609) ring |

| C(aryl)-O-C(oxetane)-C(oxetane) | Rotation around the ether-oxetane bond | Influences the spatial position of the oxetane puckering |

| O=C-C(aryl)-C(aryl) | Rotation of the carboxylic acid group | Affects hydrogen bonding patterns and crystal packing |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other fundamental electronic parameters. For various substituted benzoic acids, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to determine optimized geometries and predict reactivity researchgate.netresearchgate.net.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity mdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability mdpi.com. A small energy gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com. For related benzoic acid derivatives, this analysis has provided significant insights into charge-transfer interactions within the molecule researchgate.net. For example, studies on 4-hydroxy-3-methylbenzoic acid calculated a HOMO-LUMO gap of 5.209 eV researchgate.net. While specific calculations for this compound are not present in the surveyed literature, the expected distribution would likely show the HOMO density concentrated on the electron-rich benzene ring and ether oxygen, with the LUMO density located over the carboxylic acid group and the aromatic ring.

Global reactivity descriptors derived from the energies of the frontier orbitals can quantify a molecule's reactivity. These descriptors are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). Studies on other substituted benzoic acids have used these principles to predict their chemical behavior researchgate.net.

Key reactivity descriptors include:

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" mdpi.com.

Electronegativity (χ): Defined as (I + A) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η), this index quantifies the electrophilic character of a molecule.

These parameters are valuable for predicting how a molecule will interact with other reagents. A comprehensive DFT study on this compound would yield precise values for these descriptors, allowing for a quantitative assessment of its reactivity profile.

Table 2: Global Reactivity Descriptors (Illustrative Example) This table shows typical reactivity descriptors calculated via DFT. The values are based on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, for illustrative purposes, as specific data for this compound is not available in the literature reviewed researchgate.net.

| Descriptor | Formula | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | -6.95 |

| LUMO Energy (ELUMO) | - | -2.49 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.46 |

| Ionization Potential (I) | -EHOMO | 6.95 |

| Electron Affinity (A) | -ELUMO | 2.49 |

| Chemical Hardness (η) | (I - A) / 2 | 2.23 |

| Electronegativity (χ) | (I + A) / 2 | 4.72 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.99 |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Computational methods are widely used to predict and help interpret experimental spectra. DFT calculations can accurately predict vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic shielding constants (NMR). Such calculations have been performed for various benzoic acid analogues to aid in their structural characterization researchgate.netresearchgate.net.

IR Spectroscopy: Theoretical calculations of harmonic vibrational frequencies can be used to assign the absorption bands observed in experimental IR spectra. For instance, calculations can precisely identify the frequencies corresponding to the C=O stretch of the carboxylic acid, the C-O-C stretches of the ether and oxetane groups, and the aromatic C-H bending modes.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, are invaluable for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum mdpi.com. This analysis helps identify the nature of electronic transitions, such as π → π* transitions within the benzene ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for investigating reaction mechanisms, allowing researchers to map the entire energy landscape of a chemical transformation. This includes identifying the structures of reactants, transition states, intermediates, and products. By calculating the activation energies, chemists can predict the feasibility and kinetics of a proposed reaction pathway. For benzoic acid itself, computational studies have been used to elucidate its degradation mechanism by reacting with atmospheric radicals. While no specific mechanistic studies involving this compound were found in the literature, computational approaches could be applied to understand its synthesis, esterification, or degradation pathways.

In Silico Design and Virtual Screening of Novel Derivatives (Excluding drug discovery per se)

The principles of computational chemistry are foundational to the rational design of new molecules with tailored properties. Starting with the core structure of this compound, in silico methods can be used to design novel derivatives and screen them virtually for desired characteristics. This process involves modifying the parent structure by adding or changing functional groups and then calculating the properties of the new analogues. For example, researchers could investigate how adding electron-donating or electron-withdrawing groups to the benzene ring would alter the electronic properties (e.g., HOMO-LUMO gap) or reactivity of the molecule utexas.edu.

Virtual screening of a library of such derivatives allows for the rapid identification of candidates with optimized properties, such as enhanced thermal stability, specific solubility characteristics, or desirable electronic profiles for applications in materials science. This computational pre-screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources mdpi.comstmjournals.comnih.gov.

**future Research Directions and Emerging Perspectives for 4 Oxetan 3 Yloxy Benzoic Acid Research**

Exploration of Novel and Efficient Synthetic Routes

While established methods for synthesizing oxetane (B1205548) ethers exist, future research will likely focus on novel strategies that offer greater efficiency, versatility, and sustainability. Conventional approaches like the Williamson ether synthesis often require harsh conditions or multi-step preparations of precursors. acs.org Modern synthetic chemistry presents several promising directions to overcome these limitations.

One key area of exploration is the use of photoredox catalysis . This approach can enable C–H functionalization of alcohols, providing a new disconnection strategy to access oxetanes under mild conditions. thieme-connect.com For a molecule like 4-(Oxetan-3-yloxy)benzoic acid, this could involve the development of a late-stage C-H activation/etherification protocol. Another innovative strategy involves the Brønsted acid-catalyzed alkylation of alcohols with oxetanols, which avoids the need for strong bases and halide alkylating agents, offering a more streamlined process. rsc.orgsemanticscholar.org

Furthermore, the field of biocatalysis is emerging as a powerful tool for heterocyclic synthesis. nih.govresearchgate.net Research into enzymes like halohydrin dehalogenases has demonstrated their potential for the enantioselective formation of oxetanes. repec.orgresearchgate.net Future work could focus on discovering or engineering enzymes capable of catalyzing the specific ether linkage in this compound, potentially offering a highly selective and environmentally friendly synthetic route.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, novel bond disconnections, late-stage functionalization potential. | Development of catalysts for C-H activation and etherification. |

| Brønsted Acid Catalysis | Avoids strong bases and harsh reagents, leverages alcohol libraries. | Optimization of catalysts for selective activation of oxetanols. |

| Biocatalysis | High enantioselectivity, sustainable and green chemistry, mild aqueous conditions. | Discovery and protein engineering of enzymes for oxetane ether synthesis. |

Development of Advanced Functional Materials Utilizing the Compound

The rigid benzoic acid core combined with the polar oxetane group suggests that this compound could be a valuable building block for advanced functional materials. A significant area of potential is in the field of liquid crystals (LCs) and liquid crystal polymers (LCPs) . 4-Alkoxybenzoic acids are well-known structural units for creating mesogenic materials. dtic.milresearchgate.net The introduction of the compact, polar, and three-dimensional oxetane ring in place of a traditional alkyl chain could lead to novel mesophases with unique properties. Research in this area would involve synthesizing derivatives of this compound and studying their phase behavior to understand how the oxetane moiety influences properties like transition temperatures and mesophase type. nih.gov

Moreover, the carboxylic acid functionality allows for the incorporation of this molecule into polymers , such as polyacrylates or polyesters. dtic.mil These polymers could exhibit interesting thermal or optical properties, potentially finding use in membranes, coatings, or other high-performance materials. mdpi.com Future studies would focus on the polymerization of monomers derived from this compound and the characterization of the resulting LCPs.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

In medicinal chemistry, the oxetane ring is increasingly used as a "magic methyl" replacement or a surrogate for gem-dimethyl and carbonyl groups to improve physicochemical properties. nih.govacs.org It can enhance metabolic stability, increase aqueous solubility, and lower the basicity of nearby functional groups. acs.org For this compound, future research should aim to elucidate how this specific combination of moieties interacts with biological targets.

This involves moving beyond simply observing improved properties to understanding the "why." High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to visualize how the oxetane's oxygen atom engages in hydrogen bonding within a protein's active site or how its rigid, three-dimensional structure dictates a specific binding conformation. nih.gov Computational modeling and molecular dynamics simulations will be crucial to predict and rationalize these interactions, guiding the design of more potent and selective bioactive molecules based on this scaffold. For instance, studies on analogs have shown that the introduction of an oxetane can significantly improve selectivity and reduce off-target effects, a phenomenon that warrants deeper mechanistic investigation for this specific compound class. nih.gov

Integration into Interdisciplinary Research Areas (e.g., Photochemistry, Electrochemistry)

The unique structural features of this compound open doors for its use in interdisciplinary fields like photochemistry and electrochemistry. The Paternò-Büchi reaction, a classic photochemical [2+2] cycloaddition, is a primary method for synthesizing oxetanes, highlighting the intrinsic link between the oxetane ring and photochemistry. beilstein-journals.orgnih.gov Future research could explore the photochemical stability and reactivity of the this compound structure itself. For example, investigating its behavior under UV or visible light could reveal potential applications in photolabile protecting groups, photo-responsive materials, or as a scaffold in photochemically-driven syntheses. scispace.comresearchgate.net

In electrochemistry, the benzoic acid moiety can be electrochemically active. Studies on related molecules like 4-(hydroxymethyl)benzoic acid have explored their electrochemical oxidation. Future work could investigate the electrochemical behavior of this compound, examining its oxidation and reduction potentials and exploring its potential use in electro-organic synthesis or as a component in redox-active materials.

Addressing Synthetic Challenges and Opportunities in Oxetane Chemistry

Despite their growing importance, the synthesis of substituted oxetanes remains a challenge. chemrxiv.org The inherent ring strain (approximately 106 kJ/mol) makes ring-closing reactions kinetically less favorable than for larger rings and can render the ring susceptible to opening under certain conditions, particularly acidic ones. acs.orgnih.gov A major future direction is the development of a more diverse toolbox of oxetane building blocks. Currently, the structural variety of commercially available oxetanes is limited, which restricts the diversity of molecules that can be easily synthesized. acs.org

Future research will focus on creating robust and scalable syntheses for novel, functionalized oxetane precursors that can be easily incorporated into molecules like this compound. This includes developing methods that are tolerant of a wide range of functional groups and reaction conditions. chemrxiv.orgchemrxiv.org Overcoming the challenge of oxetane instability during multi-step syntheses is another key opportunity. This involves a deeper understanding of the ring's stability profile towards various reagents and conditions, enabling chemists to design more effective synthetic sequences. chemrxiv.org

| Challenge | Opportunity for Future Research |

| Limited Building Blocks | Development of scalable synthetic routes to new, diversely functionalized oxetane precursors. |

| Ring Strain & Instability | Systematic studies on the stability of the oxetane ring to a wide range of reagents and conditions to create predictive stability models. |

| Inefficient Cyclization | Exploration of new catalytic systems (e.g., transition metal, enzymatic) to promote efficient 4-membered ring formation under mild conditions. |

| Late-Stage Functionalization | Designing modular synthetic strategies that allow for the introduction of the oxetane moiety at a late stage in a synthetic sequence. |

Potential for Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding synthetic research. For this compound, future research will aim to develop more sustainable manufacturing processes. This involves minimizing waste, reducing the use of hazardous reagents, and utilizing renewable resources.

One of the most promising avenues is the expansion of biocatalytic methods . As mentioned, enzymes could provide a route to oxetanes under mild, aqueous conditions. nih.govresearchgate.net Similarly, research into the microbial synthesis of benzoic acid derivatives from renewable feedstocks like L-tyrosine offers a blueprint for developing a bio-based route to the aromatic portion of the molecule. Integrating these approaches could lead to a fully biosynthetic pathway.

Another key area is the development of catalytic processes that replace stoichiometric reagents . This includes advancing photoredox and other catalytic cycles that minimize waste and improve atom economy. thieme-connect.com The use of safer, more environmentally benign solvents and reaction media will also be a critical focus, moving away from traditional volatile organic compounds towards greener alternatives.

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (80–110°C) enhance reaction kinetics but may risk decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

How can researchers optimize crystallographic refinement for this compound when encountering data discrepancies?

Advanced Research Question

Discrepancies in crystallographic data (e.g., poor R-factors) require:

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms .

- Twinning Analysis : Employ SHELXD/SHELXE to detect and model twinned crystals, common in flexible oxetane-containing compounds .

- Validation : Cross-check with WinGX or ORTEP-3 for graphical validation of hydrogen bonding and torsion angles .

Q. Example Workflow :

Solve initial structure with SHELXS.

Refine using SHELXL, applying restraints for oxetane ring planarity.

Validate geometry via PLATON or CCDC Mercury .

What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Basic Research Question

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm oxetane ring integration (δ ~4.5–5.0 ppm for oxetane protons) and benzoic acid carboxyl group (δ ~12 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks critical for stability .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peak at m/z 222.1) .

How can reaction conditions be tailored to improve yield in multi-step syntheses of this compound derivatives?

Advanced Research Question

Strategies :

- DoE (Design of Experiments) : Use response surface methodology to optimize variables like pH, solvent ratio, and catalyst loading .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. Case Study :

- Step 1 : Oxetane activation with TsCl at 0°C to minimize side reactions.

- Step 2 : Coupling with methyl 4-hydroxybenzoate using K₂CO₃ in DMF at 60°C .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Incompatibility : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into toxic gases (e.g., COx) .

Storage : Keep in sealed glass containers at 2–8°C, away from light .

How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?

Advanced Research Question

Methodology :

Derivatization : Synthesize analogs with modified oxetane substituents (e.g., alkyl, aryl) .

Biological Assays :

- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays .

- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugates) to track permeability .

Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities .

Data Interpretation : Correlate logP values (from HPLC) with bioactivity to optimize hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.